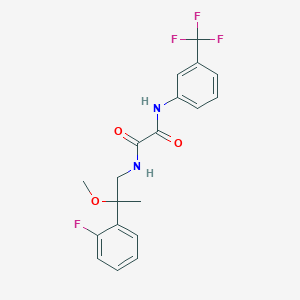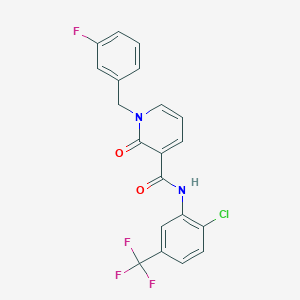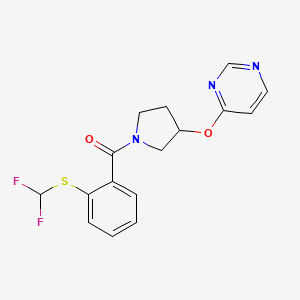
1-(thiophen-2-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and oxadiazole rings, and the attachment of these rings to the cyclopentanecarboxamide core. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (thiophene and oxadiazole) and a carboxamide group suggests that it could have a rigid and possibly planar structure. This could have implications for its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the thiophene rings might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could make the compound more soluble in polar solvents. The conjugated system of alternating single and double bonds could also give the compound interesting optical properties .Applications De Recherche Scientifique
Anticancer Activities
Research on derivatives of 1,3,4-oxadiazoles, such as those evaluated by Ravinaik et al. (2021), has shown that these compounds possess anticancer properties against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. The synthesized compounds demonstrated moderate to excellent anticancer activity, with some derivatives exhibiting higher efficacy than the reference drug etoposide Ravinaik et al., 2021.
Anti-inflammatory and Antimicrobial Properties
1,3,4-Oxadiazole derivatives have been reported to possess a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. A study highlighted the synthesis and evaluation of novel 1,3,4-oxadiazoles bearing thiophene, thiazole, and other heterocyclic moieties, demonstrating significant antiviral activity against various viruses Albratty et al., 2019.
Nematocidal Activity
Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety, which were evaluated for their nematocidal activities. Some compounds showed promising nematocidal activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for developing new nematicides Liu et al., 2022.
Antitumor Evaluation
Further research into 1,3,4-oxadiazole-based heterocycles has explored their potential antitumor and cytotoxic activities. Bondock et al. (2012) described the synthesis and characterization of novel 1,3,4-oxadiazole derivatives, with some compounds displaying promising in-vitro antitumor activity, highlighting the importance of incorporating different heterocyclic rings for enhanced activity Bondock et al., 2012.
Binding Interaction and ADME Properties for Antiproliferative Agents
Ali et al. (2023) conducted in silico evaluation of novel 1,3,4-oxadiazole derivatives as antiproliferative agents, focusing on their potential as cyclin-dependent kinase 2 (CDK-2) inhibitors. This study highlighted the strong binding interaction of these derivatives with CDK-2, suggesting their promise as lead compounds for anti-proliferative agents Ali et al., 2023.
Orientations Futures
The potential applications and future directions for research on this compound would likely depend on its physical and chemical properties, as well as its activity in biological systems if applicable. It’s possible that it could be studied for use in pharmaceuticals, organic electronics, or other areas of materials science .
Propriétés
IUPAC Name |
1-thiophen-2-yl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-14(16(6-1-2-7-16)12-4-3-8-23-12)17-15-19-18-13(21-15)11-5-9-22-10-11/h3-5,8-10H,1-2,6-7H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFADVSPAJFMTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866377.png)
![1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866378.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2866381.png)
![N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2866382.png)
![7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2866384.png)

![N-(2,4-difluorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2866386.png)
![5-[(2-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2866387.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride](/img/structure/B2866388.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2866389.png)

![3,4,5-trimethoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2866399.png)
